molecular formula C18H13Cl2N3O4 B12020082 Methyl 2-(3-(2-(2,4-dichlorobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate CAS No. 624726-14-3

Methyl 2-(3-(2-(2,4-dichlorobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate

Cat. No.: B12020082
CAS No.: 624726-14-3
M. Wt: 406.2 g/mol
InChI Key: XTSJZAKZUYVYFV-UHFFFAOYSA-N
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Description

Methyl 2-(3-(2-(2,4-dichlorobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate is a complex organic compound with a molecular formula of C18H14Cl2N3O4. This compound is part of a class of molecules known for their diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(2-(2,4-dichlorobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate typically involves the reaction of 2,4-dichlorobenzoyl chloride with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with isatin to form the indolinone derivative. Finally, the esterification of the indolinone derivative with methyl acetate yields the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(2-(2,4-dichlorobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Methyl 2-(3-(2-(2,4-dichlorobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-(2-(2,4-dichlorobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-(2,4-dichlorobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate
  • Methyl 3-(3-chlorobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate
  • Methyl 3-(2-hydroxybenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate

Uniqueness

Methyl 2-(3-(2-(2,4-dichlorobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for various applications that similar compounds may not be able to achieve.

Biological Activity

Methyl 2-(3-(2-(2,4-dichlorobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18H16Cl2N2O3
  • Molecular Weight : 371.24 g/mol
  • CAS Number : 3583405

The compound features a hydrazone linkage and an indolinone moiety, which are critical for its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, a series of derivatives related to indole and hydrazone structures have shown promising cytotoxic effects against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
This compoundHepG2 (Liver carcinoma)7.9 ± 1.9
Similar Indole DerivativeHCT-116 (Colorectal carcinoma)6.1 ± 1.9
Doxorubicin (Control)HepG224.7 ± 3

These results indicate that the compound exhibits significant cytotoxicity comparable to established chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its effects is multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth and proliferation.
  • Apoptosis Induction : It has been observed to trigger apoptosis in cancer cells through intrinsic pathways.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death in cancerous tissues.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into their pharmacological profiles:

  • Study on Indole Derivatives : Research demonstrated that compounds with indole frameworks exhibited significant anticancer activity by modulating apoptotic pathways and inhibiting cell cycle progression .
  • Hydrazone Compounds in Cancer Therapy : A comparative study indicated that hydrazone derivatives showed enhanced cytotoxicity against breast and lung cancer cell lines due to their ability to interact with DNA and inhibit topoisomerases .

Properties

CAS No.

624726-14-3

Molecular Formula

C18H13Cl2N3O4

Molecular Weight

406.2 g/mol

IUPAC Name

methyl 2-[3-[(2,4-dichlorobenzoyl)diazenyl]-2-hydroxyindol-1-yl]acetate

InChI

InChI=1S/C18H13Cl2N3O4/c1-27-15(24)9-23-14-5-3-2-4-12(14)16(18(23)26)21-22-17(25)11-7-6-10(19)8-13(11)20/h2-8,26H,9H2,1H3

InChI Key

XTSJZAKZUYVYFV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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